Cas no 938522-04-4 (3-(6-amino-1H-indazol-1-yl)propanoic acid)
3-(6-Amino-1H-indazol-1-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring an indazole core functionalized with an amino group at the 6-position and a propanoic acid moiety at the 1-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules targeting enzyme inhibition or receptor modulation. The presence of both amino and carboxyl groups enhances its utility in conjugation reactions, enabling the development of peptidomimetics or small-molecule probes. Its well-defined structure and functional group compatibility make it valuable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity.

938522-04-4 structure
Product name:3-(6-amino-1H-indazol-1-yl)propanoic acid
3-(6-amino-1H-indazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-amino-1H-indazol-1-yl)propanoic acid
- 1H-Indazole-1-propanoic acid, 6-amino-
- EN300-1106090
- AKOS010565700
- 938522-04-4
- CS-0346084
-
- Inchi: 1S/C10H11N3O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4,11H2,(H,14,15)
- InChI Key: ZRBLTNKJTPBEOB-UHFFFAOYSA-N
- SMILES: N1(CCC(O)=O)C2=C(C=CC(N)=C2)C=N1
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 475.0±25.0 °C(Predicted)
- pka: 4.33±0.10(Predicted)
3-(6-amino-1H-indazol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106090-5g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1106090-0.25g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1106090-0.05g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416754-1g |
3-(6-Amino-1h-indazol-1-yl)propanoic acid |
938522-04-4 | 98% | 1g |
¥30592.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416754-500mg |
3-(6-Amino-1h-indazol-1-yl)propanoic acid |
938522-04-4 | 98% | 500mg |
¥31449.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416754-50mg |
3-(6-Amino-1h-indazol-1-yl)propanoic acid |
938522-04-4 | 98% | 50mg |
¥23868.00 | 2024-04-24 | |
Enamine | EN300-1106090-10.0g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 10g |
$5221.0 | 2023-06-10 | ||
Enamine | EN300-1106090-1g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1106090-10g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1106090-0.1g |
3-(6-amino-1H-indazol-1-yl)propanoic acid |
938522-04-4 | 95% | 0.1g |
$678.0 | 2023-10-27 |
3-(6-amino-1H-indazol-1-yl)propanoic acid Related Literature
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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